Thiomorpholine-3-carbonitrile
Overview
Description
Thiomorpholine-3-carbonitrile is a heterocyclic organic compound with the chemical formula C5H8N2S. It contains a sulfur atom within its ring structure, which contributes to its unique chemical properties. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
Thiomorpholine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiomorpholine-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of thiomorpholine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at room temperature. Another method involves the use of thiomorpholine and a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted thiomorpholine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiomorpholine derivatives
Mechanism of Action
The mechanism of action of thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes such as cytokinesis and cell cycle regulation . The compound’s sulfur-containing ring structure allows it to form stable complexes with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-4-carbonitrile: Similar in structure but with the nitrile group at a different position.
Piperazine-1,4-dicarbonitrile: Contains a similar ring structure but with two nitrile groups.
Uniqueness
Thiomorpholine-3-carbonitrile is unique due to its specific ring structure and the position of the nitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
thiomorpholine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLUMQBLQRVEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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